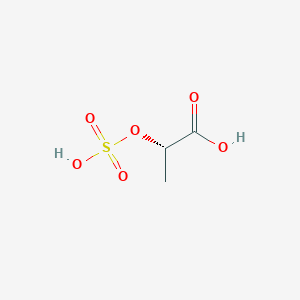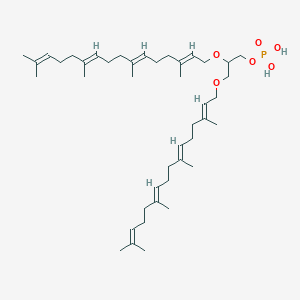
2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate is a geranylgeranylglycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Methanogenic Archaea
Research by Morii, Nishihara, and Koga (2000) discovered CDP-2,3-di-O-geranylgeranyl-sn-glycerol synthase (CDP-archaeol synthase) activity in the methanoarchaeon Methanothermobacter thermoautotrophicus. This enzyme catalyzes the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from CTP and 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate (unsaturated archaetidic acid), indicating its involvement in cellular phospholipid biosynthesis in archaea (Morii, Nishihara, & Koga, 2000).
Structural Insights from Thermoplasma acidophilum
Nemoto et al. (2019) analyzed the structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase (GGGPS) from Thermoplasma acidophilum, providing insights into its G1P-recognition mechanism. This study highlighted the substrate uptake and product release processes in GGGPS, contributing to our understanding of archaeal membrane lipid production (Nemoto, Miyazono, Tanokura, & Yamagishi, 2019).
Enzyme Family Analysis
Peterhoff et al. (2014) conducted a comprehensive analysis of the Geranylgeranylglyceryl phosphate synthase (GGGPS) enzyme family, revealing novel members and elucidating substrate specificity and quaternary structure organization. This research expanded our knowledge of GGGPS's role in archaeal and bacterial species (Peterhoff et al., 2014).
Role in Phospholipid Synthesis
Studies by Amidon, Brown, and Waite (1996) explored the involvement of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate, a process linked to 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate. This pathway highlights the compound's significance in complex lipid biosynthesis (Amidon, Brown, & Waite, 1996).
Characterization in Methanobacterium thermoautotrophicum
Soderberg, Chen, and Poulter (2001) characterized the recombinant Geranylgeranylglyceryl diphosphate synthase (GGGP synthase) from Methanobacterium thermoautotrophicum. Their findings on this enzyme, which alkylates (S)-glyceryl phosphate with geranylgeranyl diphosphate, underscore the compound's role in the first step of ether-linked membrane lipid biosynthesis in Archaea (Soderberg, Chen, & Poulter, 2001).
Archaeal Membrane Lipid Biosynthesis
The research by Zhang and Poulter (1993) into the biosynthesis of archaebacterial ether lipids highlighted the formation of ether linkages by prenyltransferases, including the role of 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate (Zhang & Poulter, 1993).
Eigenschaften
Molekularformel |
C43H73O6P |
|---|---|
Molekulargewicht |
717 g/mol |
IUPAC-Name |
2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl dihydrogen phosphate |
InChI |
InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+ |
InChI-Schlüssel |
WHMXLRRVANEOOG-RQZHECMVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COCC(COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

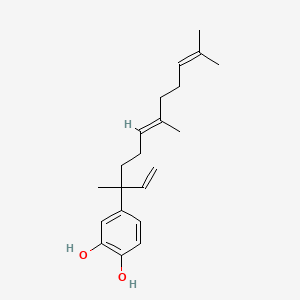
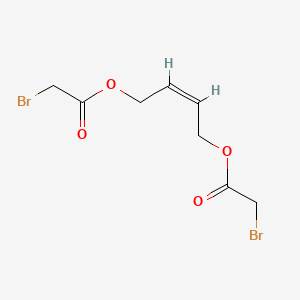


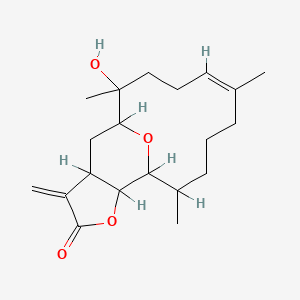

![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)

